molecular formula C8H2N4S B1280911 2,1,3-Benzothiadiazole-4,7-dicarbonitrile CAS No. 20138-79-8

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Cat. No.: B1280911
CAS No.: 20138-79-8
M. Wt: 186.2 g/mol
InChI Key: POMSJEIURSYOHQ-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is an organic compound that belongs to the class of benzothiadiazoles. It is characterized by the presence of two cyano groups attached to the benzothiadiazole ring at positions 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile typically involves the cyclization of o-phenylenediamine with sulfur and subsequent introduction of cyano groups. One common method includes the reaction of o-phenylenediamine with sulfur monochloride to form 2,1,3-benzothiadiazole, followed by bromination with N-bromosuccinimide and subsequent cyanation using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile in electrocatalysis involves its reduction to form radical anions, which then participate in protonation reactions to produce hydrogen. The nitrile groups at positions 4 and 7 play a crucial role in stabilizing the intermediate species and facilitating the catalytic process .

Properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSJEIURSYOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942170
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20138-79-8
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole-4,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key electrochemical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)?

A: Research using pulse radiolysis and cyclic voltammetry techniques revealed that BTDN undergoes a one-electron reduction in aqueous solutions, forming a radical anion (BTDN–˙). [] This reduction is characterized by a reduction potential of -506 ± 10 mV (cyclic voltammetry) and -490 ± 10 mV (pulse radiolysis). [] The BTDN–˙ species exhibits a characteristic optical absorption spectrum with maxima at 360, 460, 500, 630, and 680 nm, remaining consistent across pH 2.6-7.0. [] This suggests a low pKa for BTDN–˙, corroborated by ab initio calculations. []

Q2: How does the structure of BTDN–˙ contribute to its reactivity?

A: The electron spin resonance (ESR) spectrum of BTDN–˙ provides insight into its reactivity. [] The spectrum indicates hyperfine coupling constants (aH = 0.24 mT, aNA = 0.39 mT, aNB = 0.08 mT) attributed to interactions between the unpaired electron and the hydrogen (H), ring nitrogen (NA), and cyano nitrogen (NB) atoms, respectively. [] These couplings reflect the distribution of electron density within the radical anion and can influence its reactivity towards other molecules.

Q3: Can BTDN mediate electron transfer reactions, and what factors influence this process?

A: Yes, BTDN demonstrates potential as an electron mediator in photochemical systems. Studies show that BTDN, when incorporated into systems like micelles [, ] or vesicle bilayers, [, ] can facilitate electron transfer between donor and acceptor molecules. For instance, under photochemical conditions, BTDN mediates electron transfer from 4-morpholine-ethanesulphonic acid (MES) to anthraquinone-1,5-disulphonate within cationic micelles and across dioctadecyldimethylammonium bromide vesicle bilayers. [] The efficiency of this process is influenced by factors like pH, concentration of surfactants (like cetyltrimethylammonium bromide), and the type of electron donor employed. [, ]

Q4: What insights do we gain from the photochemical reduction of BTDN in the presence of ethylenediaminetetra-acetic acid disodium salt (EDTANa2) and micelles?

A: Research shows that BTDN undergoes photochemical reduction in the presence of EDTANa2 and cetyltrimethylammonium bromide (CTAB) micelles at a pH range of 5–5.5. [] This process leads to the formation of the radical anion BTDN–˙, confirmed through its characteristic visible and ESR spectra. [] Interestingly, BTDN acts as both an electron acceptor and a chromophore in this reaction. [] Further studies revealed that the efficiency of this reduction process is influenced by factors such as pH, CTAB concentration, and EDTANa2 concentration, highlighting the importance of the microenvironment in modulating BTDN's photochemical behavior. [, ]

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